molecular formula C18H19N5OS B2774799 4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1421482-10-1

4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2774799
CAS No.: 1421482-10-1
M. Wt: 353.44
InChI Key: SCMYSOPSSSYKKF-UHFFFAOYSA-N
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Description

4-Propyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide ( 1421482-10-1) is a synthetic organic compound with a molecular formula of C18H19N5OS and a molecular weight of 353.44 g/mol . This complex molecule features a 1,2,3-thiadiazole core, a privileged structure in medicinal chemistry, linked to a pyrrolo[1,2-a]imidazole group via a phenyl-carboxamide bridge . While specific biological data for this compound is not available in the public domain, its structural components are of significant research interest. Heterocyclic compounds containing nitrogen atoms, such as the pyrroloimidazole and thiadiazole motifs present in this molecule, are fundamental scaffolds in over 85% of all physiologically active pharmaceuticals . The 1,2,3-thiadiazole ring system, in particular, has been investigated for its potential as a crop-protecting agent, indicating bioactive potential . Similarly, various pyrrole and imidazole-based structures are extensively studied for their diverse biological activities . This compound is offered as a high-purity chemical tool for early-stage research and development, including but not limited to applications in medicinal chemistry, hit-to-lead optimization, and as a standard for analytical purposes. Researchers are encouraged to explore its potential based on its intricate heterocyclic architecture. This product is sold for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-5-14-17(25-22-21-14)18(24)20-13-7-3-6-12(10-13)15-11-19-16-8-4-9-23(15)16/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMYSOPSSSYKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes:

    Formation of the pyrrolo[1,2-a]imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyrroles and imidazoles.

    Attachment of the phenyl group: This step often involves cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the pyrrolo[1,2-a]imidazole ring.

    Formation of the thiadiazole ring: This can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Final coupling: The thiadiazole ring is then coupled with the pyrrolo[1,2-a]imidazole-phenyl intermediate through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

    Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor for various enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

    Chemical Biology: It can serve as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrrolo[1,2-a]imidazole derivatives: These compounds share the pyrrolo[1,2-a]imidazole core and may have similar biological activities.

    Thiadiazole derivatives: Compounds with the thiadiazole ring may exhibit similar chemical reactivity and biological properties.

    Phenyl-substituted heterocycles: These compounds may have similar aromatic properties and potential for substitution reactions.

The uniqueness of 4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE lies in its combination of these different structural elements, which may confer unique biological activities and chemical reactivity.

Biological Activity

4-Propyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1421482-10-1) is a heterocyclic compound that integrates a pyrrolo[1,2-a]imidazole moiety with a thiadiazole ring. This unique structural combination suggests potential biological activities that merit detailed exploration.

Structural Characteristics

The molecular formula of this compound is C18H19N5OSC_{18}H_{19}N_{5}OS, with a molecular weight of approximately 353.44 g/mol. The presence of both thiadiazole and pyrrolo[1,2-a]imidazole rings contributes to its reactivity and biological profile.

Biological Activities

Research indicates that compounds similar to 4-propyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide exhibit a range of biological activities:

Anticancer Activity

Several studies have reported on the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated median inhibitory concentrations (IC50) ranging from 2.322.32 to 91.00μg/mL91.00\mu g/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
CompoundCell LineIC50 (μg/mL\mu g/mL)
4iMCF-72.32
4eHepG23.13
5-FUMCF-76.80

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase in cancer cells .
  • Target Inhibition : Similar compounds have been identified as inhibitors of key proteins involved in cancer progression, such as kinesin spindle protein (KSP) .

Study on Anticancer Properties

In a recent study evaluating the anticancer effects of various thiadiazole derivatives:

  • Methodology : The cytotoxicity was assessed using the MTT assay against MCF-7 and HepG2 cell lines.
  • Findings : The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced efficacy .

Study on Antimicrobial Effects

While specific studies on this compound are scarce, related thiadiazole derivatives have been documented to possess notable antimicrobial activity against various pathogens . This suggests potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE?

  • Methodology : Utilize stepwise coupling reactions, as demonstrated in heterocyclic compound synthesis (e.g., thiadiazole and pyrroloimidazole coupling). Key steps include:

  • Thiadiazole formation : Reacting hydrazine derivatives with carbon disulfide under basic conditions .
  • Pyrroloimidazole coupling : Employ microwave-assisted reactions to enhance yield and reduce side products, as shown in analogous imidazo[1,2-a]pyridine syntheses .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm proton environments and carbon frameworks. For example, the thiadiazole ring protons appear as singlets near δ 8.5–9.0 ppm, while pyrroloimidazole protons show complex splitting patterns .
  • IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <2 ppm error .

Q. What solvent systems are suitable for purification of this compound?

  • Methodology : Optimize solubility using polar aprotic solvents (e.g., DMF or DMSO) during synthesis, followed by precipitation in ice-cold water. For final purification, use methanol/water recrystallization to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Methodology :

  • Reaction simulation : Use COMSOL Multiphysics to model heat and mass transfer in microwave-assisted reactions, reducing trial-and-error experimentation .
  • DFT calculations : Predict reaction pathways (e.g., energy barriers for cyclization steps) to prioritize feasible synthetic routes .
  • Machine learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to recommend optimal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response analysis : Use nonlinear regression to validate IC50_{50} values against target enzymes (e.g., kinases) and rule out assay interference .
  • Metabolic stability testing : Perform liver microsome assays to distinguish intrinsic activity from metabolite effects .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to assess reproducibility across biological replicates .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Scaffold modification : Introduce substituents at the propyl group or phenyl ring to probe steric/electronic effects. For example, replace the propyl group with cyclopropyl to assess conformational flexibility .
  • Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to evaluate binding affinity changes .
  • In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions and improve mixing efficiency .
  • In-line monitoring : Use Raman spectroscopy to detect intermediates in real time and adjust stoichiometry .
  • Taguchi methods : Optimize parameters (temperature, catalyst loading) via orthogonal array experiments to maximize yield (>80%) .

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